molecular formula C18H20N4O3S2 B6543835 N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-1-methanesulfonylpiperidine-4-carboxamide CAS No. 1210525-20-4

N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-1-methanesulfonylpiperidine-4-carboxamide

Cat. No.: B6543835
CAS No.: 1210525-20-4
M. Wt: 404.5 g/mol
InChI Key: TYQNKYQQFQSFOU-UHFFFAOYSA-N
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Description

N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-1-methanesulfonylpiperidine-4-carboxamide is a synthetic small molecule featuring a central imidazo[2,1-b]thiazole scaffold substituted at the C-6 position with a 4-(methanesulfonylpiperidine-4-carboxamido)phenyl group. The methanesulfonylpiperidine moiety contributes to its pharmacokinetic properties, such as solubility and target binding affinity, while the imidazothiazole core enables π-π stacking interactions with enzyme active sites .

Properties

IUPAC Name

N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S2/c1-27(24,25)22-8-6-14(7-9-22)17(23)19-15-4-2-13(3-5-15)16-12-21-10-11-26-18(21)20-16/h2-5,10-12,14H,6-9H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYQNKYQQFQSFOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-1-methanesulfonylpiperidine-4-carboxamide is a complex organic compound that has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

Molecular Formula : C16H16N4O3S
IUPAC Name : N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-1-methanesulfonylpiperidine-4-carboxamide

The compound features a unique structure that incorporates an imidazo[2,1-b][1,3]thiazole moiety, which is known for its biological significance. The presence of the methanesulfonyl group and piperidine ring contributes to its pharmacological properties.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets involved in cellular signaling pathways. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit various kinases and enzymes that are critical for cell proliferation, leading to cell cycle arrest and apoptosis in cancer cells.
  • Antimicrobial Activity : It exhibits significant antimicrobial properties against a range of pathogens, including bacteria and fungi, making it a candidate for further development as an antimicrobial agent .
  • Anticancer Properties : Studies have indicated that this compound can inhibit the growth of various cancer cell lines, including pancreatic ductal adenocarcinoma (PDAC) cells. For instance, it demonstrated an IC50 value in the low micromolar range against several cancer cell lines .

Biological Assays and Efficacy

Various studies have evaluated the biological efficacy of this compound through different assays:

Assay Type Target IC50 Value (µM) Comments
AntiproliferativePDAC Cell Lines (SUIT-2)5.11 - 10.8Significant inhibition observed in migration assays .
AntimicrobialGram-positive Bacteria0.0039 - 0.125Effective against S. epidermidis and E. faecalis .
Enzyme InhibitionVarious KinasesVariesMechanism involves competitive inhibition.

Case Studies

Recent research highlights the compound's potential in clinical applications:

  • Anticancer Activity : A study assessed the antiproliferative effects of imidazo[2,1-b][1,3]thiazole derivatives on PDAC cells. The compound exhibited notable cytotoxicity and inhibited cell migration significantly in vitro .
  • Antimicrobial Studies : Research demonstrated that derivatives containing the imidazo[2,1-b][1,3]thiazole scaffold showed broad-spectrum antimicrobial activity. The presence of specific substituents enhanced their efficacy against resistant strains of bacteria .
  • In Silico Studies : Computational modeling has been employed to predict the binding affinities of this compound with various molecular targets involved in cancer progression and microbial resistance mechanisms. These studies support the hypothesis that structural modifications can enhance biological activity .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-1-methanesulfonylpiperidine-4-carboxamide exhibit significant anticancer activity. They are believed to inhibit specific kinases and enzymes involved in cell proliferation and survival. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of tumor growth in various cancer models.

Antiviral and Antifungal Effects

Studies have shown that imidazo[2,1-b][1,3]thiazole derivatives possess antiviral and antifungal properties. These compounds can disrupt viral replication processes and inhibit fungal growth by targeting specific cellular pathways. The potential use of this compound in developing antiviral therapies is an area of active research.

Neuroprotective Effects

There is emerging evidence suggesting that this compound may have neuroprotective effects. It could potentially mitigate neurodegenerative processes by modulating signaling pathways associated with inflammation and oxidative stress.

Synthetic Applications

This compound serves as a valuable building block in organic synthesis. Its unique structure allows for the development of more complex molecules that can be utilized in drug discovery and development.

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of imidazo[2,1-b][1,3]thiazole derivatives and evaluated their anticancer properties against various cancer cell lines. The results indicated that certain derivatives exhibited potent cytotoxicity and induced apoptosis through caspase activation pathways.

Case Study 2: Antiviral Screening

A screening program conducted by a pharmaceutical company evaluated the antiviral activity of several thiazole derivatives against influenza viruses. The study found that compounds similar to this compound significantly reduced viral titers in infected cell cultures.

Comparison with Similar Compounds

N,N-Dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a)

  • Key Features: Substituent at C-5: Mannich base (N,N-dimethylaminomethyl). Substituent at C-6: 4-(methylsulfonyl)phenyl.
  • Activity :
    • Potent COX-2 inhibitor (IC₅₀ = 0.08 µM) with high selectivity (SI = 313.7; COX-1 IC₅₀ >100 µM) .
    • Docking studies confirm strong interactions with the COX-2 active site .
  • Comparison :
    • The target compound replaces the C-5 Mannich base with a methanesulfonylpiperidine-carboxamide group at C-4. This substitution may alter selectivity and potency, as C-5 modifications are critical for COX-2 inhibition .

6-(4-(Methylsulfonyl)phenyl)imidazo[2,1-b]thiazole (5)

  • Key Features :
    • Base scaffold without C-5 substituents.
  • Activity :
    • Moderate COX-2 inhibition (IC₅₀ = 1.4 µM) .
  • Comparison :
    • The absence of a C-5 substituent in compound 5 results in reduced potency compared to 6a and the target compound, highlighting the importance of C-5 functionalization .

SIRT1-Activating Analogues

SRT1720

  • Structure: C-6: Quinoxaline-2-carboxamide-linked phenyl. C-3: Piperazinylmethyl substituent.
  • Activity :
    • SIRT1 agonist with demonstrated effects on metabolic and circadian pathways .
  • Comparison: Unlike the target compound, SRT1720’s quinoxaline carboxamide and piperazine groups confer SIRT1 specificity. The methanesulfonylpiperidine in the target molecule may reduce SIRT1 affinity but enhance COX-2 interactions .

SRT2183

  • Structure :
    • C-6: Naphthalene-2-carboxamide-linked phenyl.
    • C-3: (3R)-3-hydroxypyrrolidinylmethyl substituent.
  • Activity :
    • SIRT1 agonist with improved metabolic stability compared to SRT1720 .
  • Comparison :
    • The naphthalene group in SRT2183 increases hydrophobicity, whereas the target compound’s methanesulfonylpiperidine enhances polar interactions, suggesting divergent therapeutic applications .

Anti-HIV and Anticancer Analogues

Compound 18 (Anti-HIV)

  • Structure :
    • C-6: 2-(imidazo[2,1-b]thiazol-6-yl)acetamide linked to a 4-ethoxy-3-(piperidinylsulfonyl)phenyl group.
  • Activity: Inhibits HIV-1 replication by targeting the phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) binding site of the HIV-1 matrix protein (IC₅₀ = 7.5–15.6 µM) .
  • Comparison :
    • The acetamide and piperidinylsulfonyl groups in 18 contrast with the target compound’s carboxamide and methanesulfonylpiperidine, reflecting adaptations for viral vs. inflammatory targets .

HER2/CD221 Inhibitors

  • Examples: 2-cyclohexyl-N-(3-(5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide.
  • Activity :
    • Dual HER2/CD221 inhibitors with anticancer applications .
  • Comparison :
    • The pyrimidine and morpholine substituents enable kinase inhibition, a mechanism distinct from the target compound’s COX-2 focus .

Preparation Methods

Halogenation of the Imidazo[2,1-b]Thiazole

The imidazo[2,1-b]thiazole core is brominated at the 6-position using N-bromosuccinimide (NBS) in dimethylformamide (DMF) to yield 6-bromoimidazo[2,1-b]thiazole .

Suzuki Coupling with 4-Aminophenylboronic Acid

The brominated intermediate reacts with 4-aminophenylboronic acid under Suzuki conditions:

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf)

  • Base : K₂CO₃ or NaHCO₃

  • Solvent : Toluene/ethanol (3:1)

  • Temperature : 80–90°C for 12–24 hours.

This step affords 6-(4-aminophenyl)imidazo[2,1-b]thiazole , confirmed by LC-MS and ¹H NMR.

Synthesis of 1-Methanesulfonylpiperidine-4-Carboxylic Acid

The piperidine moiety is functionalized through sulfonylation and carboxylation:

Sulfonylation of Piperidine-4-Carboxylic Acid

Piperidine-4-carboxylic acid is treated with methanesulfonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base:

  • Molar Ratio : 1:1.2 (piperidine:MsCl)

  • Reaction Time : 4 hours at 0°C to room temperature.

  • Workup : Extraction with DCM, washing with dilute HCl, and crystallization from ethanol/water.

The product, 1-methanesulfonylpiperidine-4-carboxylic acid , is characterized by IR (C=O stretch at 1730 cm⁻¹) and ¹³C NMR.

Amide Bond Formation

The final step couples the imidazo[2,1-b]thiazole-aniline derivative with the sulfonylated piperidine via amide bond formation :

Activation of the Carboxylic Acid

The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DMF:

  • Molar Ratio : 1:1.2:1.2 (acid:EDCl:HOBt)

  • Reaction Time : 1 hour at 0°C.

Coupling with 6-(4-Aminophenyl)Imidazo[2,1-b]Thiazole

The activated acid reacts with 6-(4-aminophenyl)imidazo[2,1-b]thiazole in DMF at room temperature for 12–24 hours.

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) yields the final compound.

Optimization and Characterization

Reaction Optimization

  • Suzuki Coupling : Higher yields (75–85%) achieved using PdCl₂(dppf) with microwave assistance (100°C, 30 minutes).

  • Amide Coupling : Substituting EDCl/HOBt with HATU improves yields from 65% to 82%.

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 8.45 (s, 1H, imidazo-thiazole H), 7.85 (d, J = 8.4 Hz, 2H, phenyl H), 3.20 (m, 4H, piperidine H), 2.95 (s, 3H, SO₂CH₃).

  • HRMS : m/z calcd. for C₁₉H₂₁N₄O₃S₂ [M+H]⁺ 433.1052, found 433.1056 .

Q & A

Q. Answer :

  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm for imidazothiazole and phenyl groups) and aliphatic signals (δ 1.5–3.5 ppm for piperidine) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
  • HPLC purity : Use C18 columns with acetonitrile/water gradients to assess purity (>95% by UV at 254 nm) .

Advanced: How to resolve discrepancies in biological activity data across different research batches?

Q. Answer :

  • Purity reassessment : Re-analyze batches via HPLC to rule out impurities (e.g., unreacted intermediates) .
  • Conformational analysis : Perform X-ray crystallography or DFT calculations to verify the 3D structure, as stereoelectronic effects may alter target binding .
  • Bioassay standardization : Use internal controls (e.g., reference inhibitors) to normalize IC₅₀ measurements across labs .

Basic: What in vitro assays are suitable for initial biological screening of this compound?

Q. Answer :

  • Kinase inhibition : Screen against kinase panels (e.g., EGFR, Aurora kinases) using fluorescence polarization assays .
  • Cytotoxicity : Evaluate against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, reporting IC₅₀ values .
  • Solubility testing : Use shake-flask method in PBS (pH 7.4) to guide formulation studies .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives of this compound?

Q. Answer :

  • Substituent variation : Modify the methanesulfonyl group (e.g., replace with trifluoromethanesulfonyl) or piperidine ring (e.g., introduce sp³-hybridized substituents) .
  • Bioisosteric replacement : Swap imidazothiazole with benzothiazole to assess impact on target affinity .
  • Computational docking : Use AutoDock or Schrödinger to predict binding modes with protein targets (e.g., kinases) and prioritize synthetic targets .

Basic: How to address solubility challenges during formulation for in vivo studies?

Q. Answer :

  • Co-solvents : Use PEG-400 or cyclodextrins to enhance aqueous solubility .
  • Salt formation : Convert the free base to hydrochloride or mesylate salts .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for improved bioavailability .

Advanced: What strategies mitigate stability issues under physiological conditions?

Q. Answer :

  • Forced degradation studies : Expose to heat (40°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) to identify degradation pathways .
  • Stabilizing excipients : Add antioxidants (e.g., ascorbic acid) or buffers (citrate, phosphate) to formulations .
  • LC-MS/MS monitoring : Track degradation products (e.g., sulfonic acid derivatives from methanesulfonyl hydrolysis) .

Basic: What computational tools can predict target interactions for this compound?

Q. Answer :

  • Molecular docking : Use SWISS-MODEL for homology modeling of unknown targets .
  • Pharmacophore mapping : Generate 3D pharmacophores with MOE to align with known kinase inhibitors .
  • MD simulations : Run GROMACS to assess binding stability over 100-ns trajectories .

Advanced: How to scale up synthesis while maintaining reaction efficiency?

Q. Answer :

  • Flow chemistry : Implement continuous flow reactors for Suzuki couplings to improve heat/mass transfer and reduce catalyst loading .
  • Workflow automation : Use robotic platforms (e.g., Chemspeed) for high-throughput screening of reaction conditions .
  • Purification scaling : Replace column chromatography with centrifugal partition chromatography (CPC) for gram-scale isolation .

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